
methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H18ClFN2O4 and its molecular weight is 392.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methodologies
Research has explored novel synthetic routes and chemical reactions involving compounds related to methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate. For example, studies have shown the utility of the Heck reaction for synthesizing isoquinoline derivatives, highlighting the importance of these reactions in creating complex molecular structures from simpler precursors (A. Ture, K. Rubina, E. Rozhkov, & V. Kauss, 2011). Another study focused on the synthesis of 1-methyl-3-phenylisoquinoline derivatives, demonstrating the versatility of polyphosphoric esters in facilitating the formation of these compounds (Michał Niemczak, K. Czerniak, & T. Kopczyński, 2015).
Fluorescent Labeling Reagents
Certain derivatives of isoquinoline show promise as fluorescent labeling reagents due to their strong fluorescence in a wide pH range. For instance, 6-methoxy-4-quinolone (6-MOQ) and its derivatives have been identified as potent fluorophores suitable for biomedical analysis, offering robust fluorescence unaffected by pH changes and high stability against light and heat (Junzo Hirano et al., 2004).
Potential Biomedical Applications
Research into the biomedical applications of isoquinoline derivatives includes their evaluation as antibacterial agents. For example, novel antibacterial 8-chloroquinolone compounds have been synthesized and shown to have potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections (Y. Kuramoto et al., 2003). Another study synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antifungal and antibacterial activities, pointing towards their potential in antimicrobial therapy (N. Patel & S. D. Patel, 2010).
特性
IUPAC Name |
methyl 1-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O4/c1-26-16-6-5-13(10-15(16)20)22-18(24)17-14-9-12(21)4-3-11(14)7-8-23(17)19(25)27-2/h3-6,9-10,17H,7-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJPYAKISHGQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)
![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)
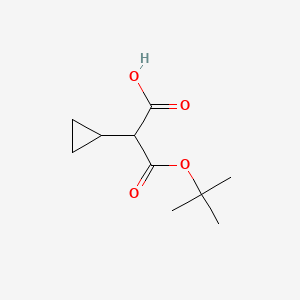
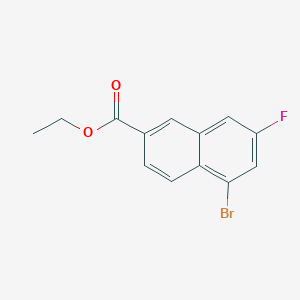
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)
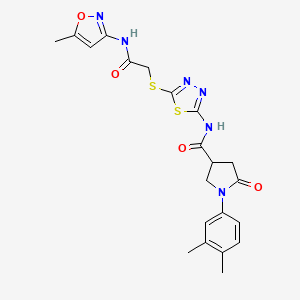

![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
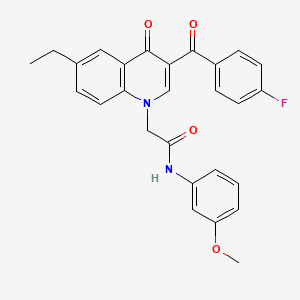
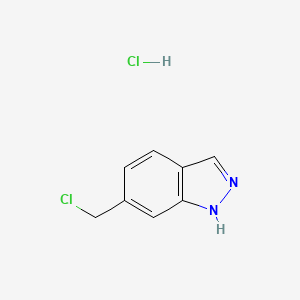
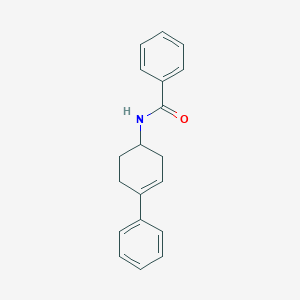
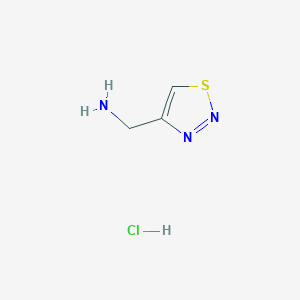
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

